molecular formula C17H21N7O B11138521 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide

Cat. No.: B11138521
M. Wt: 339.4 g/mol
InChI Key: SOVSHHOQPRWESV-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a triazolopyridine moiety via a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as acetylacetone and guanidine, the pyrimidine ring is formed through a cyclization reaction under acidic or basic conditions.

    Dimethylation: The pyrimidine ring is then dimethylated using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The dimethylated pyrimidine is reacted with an amine, such as ammonia or an amine derivative, to introduce the amino group.

    Formation of the Triazolopyridine Moiety: This involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a triazole derivative under thermal or catalytic conditions.

    Coupling Reaction: The final step involves coupling the amino-substituted pyrimidine with the triazolopyridine moiety via a butanamide linker. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrimidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions could result in various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular uptake mechanisms. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide could be explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction could involve binding to active sites, altering conformational states, or modulating signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinamine: Shares the pyrimidine core but lacks the triazolopyridine moiety.

    N-(4-Aminobutyl)-N-ethyl-1,2,4-triazolo[4,3-a]pyridine-3-carboxamide: Similar triazolopyridine structure but different substituents.

    4-(4,6-Dimethyl-2-pyrimidinylamino)phenol: Contains the pyrimidine and amino groups but differs in the overall structure.

Uniqueness

The uniqueness of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide lies in its combined structural features, which confer specific chemical and biological properties. The presence of both pyrimidine and triazolopyridine moieties, along with the butanamide linker, allows for diverse interactions and applications that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H21N7O

Molecular Weight

339.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C17H21N7O/c1-12-10-13(2)21-17(20-12)18-8-5-7-16(25)19-11-15-23-22-14-6-3-4-9-24(14)15/h3-4,6,9-10H,5,7-8,11H2,1-2H3,(H,19,25)(H,18,20,21)

InChI Key

SOVSHHOQPRWESV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCC2=NN=C3N2C=CC=C3)C

Origin of Product

United States

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